3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one
Overview
Description
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one is a heterocyclic compound with potential applications in medicinal chemistry and material science. This compound is part of the pyridoindole family, known for their diverse biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one typically involves the bromination of a suitable pyridoindole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine position .
Scientific Research Applications
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
5H-Pyrido[3,2-b]indole: Used in organic electroluminescent devices.
Comparison: 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-6-4-8-11(13-5-6)10-7(14-8)2-1-3-9(10)15/h4-5,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYFULRGMUTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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